1H-Benzotriazole, 1-benzoyl-5,6-dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- typically involves the reaction of benzotriazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The dichloro groups are introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1H-Benzotriazole, 1-benzoyl-5,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzotriazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1H-Benzotriazole, 1-benzoyl-5,6-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various benzotriazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of corrosion inhibitors, dyes, and polymers
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-benzoyl-5,6-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and dichloro groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .
Comparison with Similar Compounds
Similar Compounds
5,6-Diiodo-1H-benzotriazole: A similar compound with iodine atoms instead of chlorine.
4,5,6,7-Tetrabromo-1H-benzotriazole: Contains bromine atoms and is used as an ATP-competitive inhibitor of protein kinase CK2.
Uniqueness
1H-Benzotriazole, 1-benzoyl-5,6-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
72435-62-2 |
---|---|
Molecular Formula |
C13H7Cl2N3O |
Molecular Weight |
292.12 g/mol |
IUPAC Name |
(5,6-dichlorobenzotriazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-6-11-12(7-10(9)15)18(17-16-11)13(19)8-4-2-1-3-5-8/h1-7H |
InChI Key |
QJYJPMQJDDBVEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC(=C(C=C3N=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.